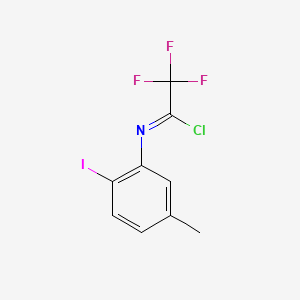
2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C9H7ClF3IN. It is known for its unique structure, which includes trifluoromethyl, iodo, and acetimidoyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride typically involves the reaction of 2-iodo-5-methylphenylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetimidoyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Safety measures are also implemented to handle the hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetimidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetimidoyl group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oximes and nitriles.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride involves its ability to act as an electrophile due to the presence of the acetimidoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the iodo group provides additional sites for functionalization. These properties make it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar structure but lacks the iodo and methyl groups.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: Contains a methoxy group instead of an iodo group.
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetamide: Similar but with an amide group instead of an acetimidoyl chloride group.
Uniqueness
2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride is unique due to the presence of both iodo and trifluoromethyl groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a valuable reagent in synthetic chemistry, offering diverse reaction pathways and applications.
Propriétés
Formule moléculaire |
C9H6ClF3IN |
|---|---|
Poids moléculaire |
347.50 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2-iodo-5-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H6ClF3IN/c1-5-2-3-6(14)7(4-5)15-8(10)9(11,12)13/h2-4H,1H3 |
Clé InChI |
STRMVKCUHRELKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)I)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
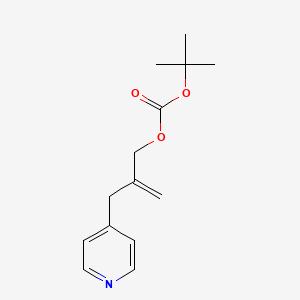
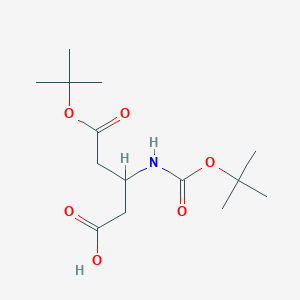
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)
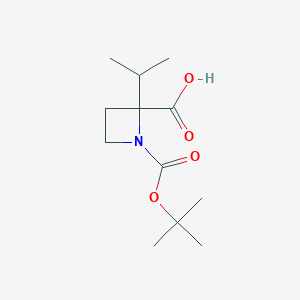
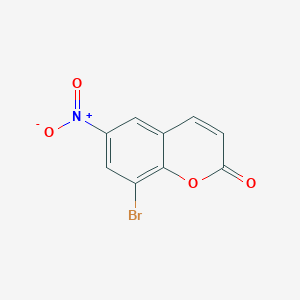
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)
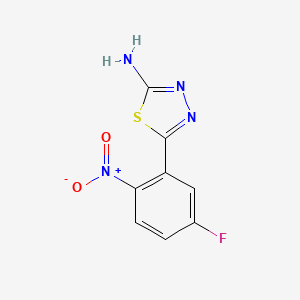
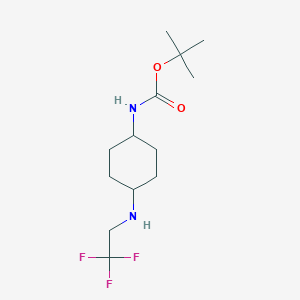
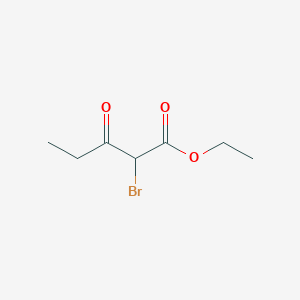
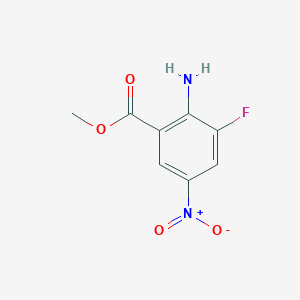

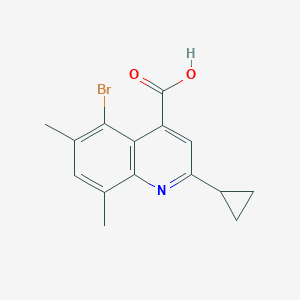
![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)
